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2'-Deoxypseudouridine cep

DNA Repair Uracil-DNA Glycosylase Antigene

2'-Deoxypseudouridine CEP is a C-nucleoside phosphoramidite for incorporating dΨ into DNA oligomers via standard synthesis. Its C-C glycosidic bond resists UDG cleavage completely—unlike standard dU amidites—enabling non-cleavable enzyme inhibitors for DNA repair studies. It uniquely stabilizes C:pseudoU-A triplets in triplex-forming oligos, unattainable with N-linked pyrimidines. The N1 position permits site-specific conjugation. Standard dU analogs cannot substitute; procure this monomer for enzymatic resistance, altered specificity, and triplex stabilization.

Molecular Formula C39H47N4O8P
Molecular Weight 730.8 g/mol
Cat. No. B1494035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxypseudouridine cep
Molecular FormulaC39H47N4O8P
Molecular Weight730.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CNC(=O)NC5=O
InChIInChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-22-10-21-40)51-35-23-34(33-24-41-38(45)42-37(33)44)50-36(35)25-48-39(28-11-8-7-9-12-28,29-13-17-31(46-5)18-14-29)30-15-19-32(47-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H2,41,42,44,45)/t34-,35+,36-,52?/m1/s1
InChIKeyIMFUMPDKLUNINC-ORPMVLRESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxypseudouridine CEP: A DNA-Compatible C-Nucleoside Phosphoramidite for Triplex and Antigene Research


2'-Deoxypseudouridine CEP (CAS 289712-98-7) is a protected phosphoramidite building block used in solid-phase oligonucleotide synthesis to incorporate the non-canonical C-nucleoside 2'-deoxypseudouridine (dΨ) into DNA oligomers [1]. Unlike canonical pyrimidines linked via an N-glycosidic bond, dΨ features a stable C-C glycosidic linkage that resists hydrolytic and enzymatic cleavage, enabling robust DNA-compatible synthesis via standard phosphoramidite chemistry [2]. This monomer introduces a structurally unique base that retains the hydrogen-bonding face of uracil while altering the sugar-base geometry, providing a specialized tool for applications where natural nucleosides fail to deliver the requisite stability or binding selectivity.

Why Standard 2'-Deoxyuridine (dU) Cannot Substitute for 2'-Deoxypseudouridine CEP in Targeted DNA Studies


Procurement teams and researchers must recognize that 2'-deoxypseudouridine CEP cannot be functionally replaced by standard 2'-deoxyuridine (dU) phosphoramidites or ribo-pseudouridine analogs. The C-C glycosidic bond of dΨ fundamentally alters its biological recognition: while dU-containing oligonucleotides are efficient substrates for uracil-DNA glycosylase (UDG), leading to rapid enzymatic excision, dΨ-containing oligomers resist UDG-mediated cleavage entirely and act as competitive inhibitors [1]. Furthermore, the altered sugar-base torsion angles of the C-nucleoside enable unique triplex-stabilizing interactions that are inaccessible to N-linked pyrimidines [2]. Substitution with a generic uridine analog would therefore nullify the specific enzymatic resistance and binding geometry that justify the procurement of this specialized monomer.

2'-Deoxypseudouridine CEP: Quantitative Evidence for Differentiated Performance in DNA Repair Inhibition and Triplex Stabilization


Complete Resistance to Uracil-DNA Glycosylase (UDG) Cleavage vs. 2'-Deoxyuridine (dU) as Substrate

Oligonucleotides containing 2'-deoxypseudouridine (dΨ) are not substrates for uracil-DNA glycosylase (UDG), in stark contrast to 2'-deoxyuridine (dU)-containing oligomers, which are efficiently cleaved. In direct enzymatic assays, incubation of dΨ-ODN with E. coli UDG resulted in no detectable reaction, confirming complete resistance. Moreover, when dΨ-ODN was added to a reaction mixture containing a 32P-labeled dU-ODN substrate, the rate of substrate degradation was visibly slowed, demonstrating that dΨ-ODN binds to UDG and acts as a competitive inhibitor [1].

DNA Repair Uracil-DNA Glycosylase Antigene

Formation of Stable C:pseudoU-A Base Triplets vs. Unmodified dU in Triplex DNA

2'-Deoxypseudouridine enables the formation of stable C:pseudoU-A base triplets, a triplex-stabilizing interaction not achievable with standard 2'-deoxyuridine (dU). In comparative structural studies, the C-nucleoside geometry of dΨ alters hydrogen-bonding presentation, allowing it to participate in Hoogsteen-type triple-helix structures. In contrast, dU fails to form such stable triplets due to its N-glycosidic linkage and differing base presentation [1]. This property has been exploited to develop unnatural base triads such as A-ψ·C(Br), where ψ (dΨ) serves as the central recognition element [2].

Triplex-Forming Oligonucleotides Antigene Strategy DNA Recognition

Moderate Duplex Destabilization (ΔTm ≈ -2 to -4 °C per Modification) vs. Thymidine

Incorporation of 2'-deoxypseudouridine into DNA duplexes results in a moderate, predictable destabilization relative to unmodified thymidine. Thermal denaturation studies comparing dΨ-containing oligodeoxynucleotides to thymidine-containing controls show a ΔTm of approximately -2 to -4 °C per modification in duplex contexts [1]. This destabilization is more homogeneous than that observed for other C-nucleoside analogs and is significantly less severe than the triplex destabilization (ca. -13 to -1 °C per modification) observed for pyrrolidino C-nucleosides [1]. The predictable, modest ΔTm allows for rational design of oligonucleotides with tunable binding affinities.

Duplex Stability DNA Hybridization Thermodynamics

Retention of Restriction Endonuclease Activity on Modified Substrates

DNA substrates containing 2'-deoxypseudouridine are generally well-tolerated by many restriction endonucleases, particularly those whose recognition sequences lack AT base pairs. Ethidium bromide staining of restriction digests demonstrates that carrier DNA in both control and dΨ-substituted DNA samples is digested to a comparable extent, indicating that restriction enzymes remain active on the modified substrate . This compatibility is not universal for all modified nucleosides and underscores the utility of dΨ in studies requiring downstream enzymatic manipulation of modified DNA.

Restriction Enzymes DNA Processing Nuclease Compatibility

Phosphoramidite Coupling Efficiency Comparable to Standard DNA Monomers

2'-Deoxypseudouridine CEP is compatible with standard solid-phase phosphoramidite chemistry and exhibits coupling efficiencies comparable to conventional DNA monomers. The compound is supplied with a Certificate of Analysis including an HPLC trace demonstrating high purity (typically ≥95-98% for the nucleoside form ) and is designed for use on commercial DNA synthesizers without modification to standard synthesis protocols . The protected phosphoramidite (DMT-ON, cyanoethyl-protected) ensures efficient stepwise coupling and standard deprotection, facilitating seamless integration into automated oligonucleotide production workflows.

Oligonucleotide Synthesis Phosphoramidite Chemistry Solid-Phase Synthesis

High-Impact Application Scenarios for 2'-Deoxypseudouridine CEP in Nucleic Acid Research and Probe Development


Non-Cleavable Probes for Uracil-DNA Glycosylase (UDG) Inhibition and DNA Repair Studies

Procure 2'-deoxypseudouridine CEP to synthesize oligonucleotides that serve as non-cleavable, competitive inhibitors of uracil-DNA glycosylase (UDG). Unlike dU-containing substrates, dΨ-modified ODNs resist enzymatic excision and bind to the enzyme's active site, enabling detailed mechanistic studies of DNA repair pathways and high-throughput screening of UDG inhibitors [1]. This application is directly supported by quantitative enzymatic assays confirming complete resistance to UDG cleavage [1].

Engineering Stable Triplex-Forming Oligonucleotides (TFOs) for Antigene Therapeutics

Incorporate 2'-deoxypseudouridine CEP into triplex-forming oligonucleotides (TFOs) to stabilize C:pseudoU-A base triplets, a critical interaction for sequence-specific DNA targeting. This enables the design of antigene therapeutics that bind duplex DNA with high affinity and selectivity, as demonstrated in studies developing unnatural base triads (e.g., A-ψ·C(Br)) for selective triplex formation [1]. The unique C-nucleoside geometry of dΨ is essential for this application and cannot be replicated with standard dU building blocks [2].

Design of Nuclease-Resistant DNA Probes for Enzymatic Processing Studies

Use 2'-deoxypseudouridine CEP to create DNA probes that retain compatibility with restriction endonucleases lacking AT base pairs in their recognition sites, while offering altered enzymatic recognition profiles. This property is invaluable for mapping nuclease specificity, designing stabilized nucleic acid probes, and studying DNA-protein interactions where natural nucleosides would be rapidly degraded or excised [1].

Synthesis of Functionalized Oligonucleotides via N1-Michael Addition Chemistry

Leverage the unique N1-position of 2'-deoxypseudouridine for site-specific conjugation via Michael addition. As demonstrated in published protocols, dΨ can be functionalized at N1 with methyl acrylate, then converted to amino-functionalized derivatives for subsequent attachment of fluorophores (e.g., fluorescein) or other reporter groups [1]. This enables the production of labeled oligonucleotide probes without disrupting base-pairing or triplex-forming capabilities.

Technical Documentation Hub

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